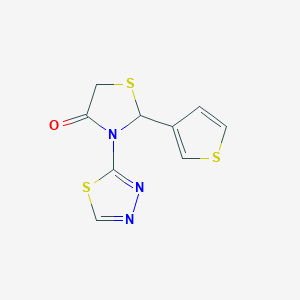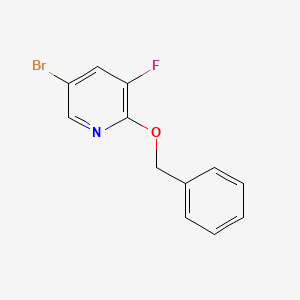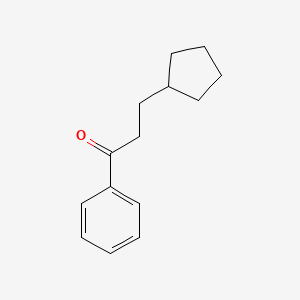
5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a pyrrolidinylsulfonyl group, and a carboxaldehyde group attached to the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the pyrrolidinylsulfonyl group through nucleophilic substitution. The final step involves the formylation of the indole ring to introduce the carboxaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxaldehyde group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Formation of 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxylic acid.
Reduction: Formation of 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its indole core, which is a common motif in many biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The presence of the sulfonyl group can enhance the compound’s solubility and bioavailability.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity allows for the modification of its structure to produce a wide range of products.
Wirkmechanismus
The mechanism of action of 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom and the sulfonyl group can further modulate these interactions by affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxamide
- 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-methanol
Comparison: Compared to its carboxamide and methanol derivatives, 5-bromo-3-(1-pyrrolidinylsulfonyl)-1H-Indole-2-carboxaldehyde has a unique reactivity due to the presence of the carboxaldehyde group. This allows for a wider range of chemical transformations and applications. The carboxamide derivative may have enhanced stability, while the methanol derivative may have different solubility properties.
Eigenschaften
CAS-Nummer |
918142-89-9 |
|---|---|
Molekularformel |
C13H13BrN2O3S |
Molekulargewicht |
357.22 g/mol |
IUPAC-Name |
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O3S/c14-9-3-4-11-10(7-9)13(12(8-17)15-11)20(18,19)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2 |
InChI-Schlüssel |
YVVLFEKBZMAJRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)




![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)




